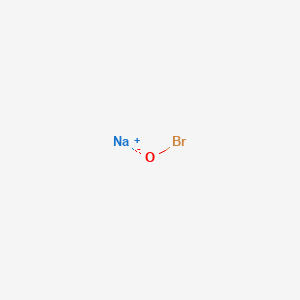

Sodium hypobromite

Descripción general

Descripción

SM-12502 es un compuesto conocido por su función como antagonista del receptor del factor activador de plaquetas. Se ha estudiado por sus posibles aplicaciones terapéuticas en diversas afecciones médicas, particularmente aquellas que involucran inflamación y trastornos de la coagulación .

Métodos De Preparación

La síntesis de SM-12502 involucra varios pasos. Inicialmente, el (+)-lactato de metilo se somete a metilación seguida de tioacetilación e hidrólisis ácida para producir ácido (-)-tioláctico. Este intermedio luego se hace reaccionar con 3-piridincarboxaldehído y metilamina en tolueno bajo condiciones azeotrópicas para formar una imina. La imina se condensa posteriormente con ácido (-)-tioláctico para producir (+)-cis-3,5-dimetil-2-(3-piridil)tiazolidin-4-ona, que luego se trata con ácido clorhídrico acuoso e isopropanol para precipitar SM-12502 .

Análisis De Reacciones Químicas

SM-12502 experimenta varias reacciones químicas, que incluyen:

Reducción: El compuesto puede ser reducido bajo condiciones específicas, aunque las vías de reducción detalladas están menos documentadas.

Sustitución: SM-12502 puede experimentar reacciones de sustitución, particularmente involucrando su estructura de anillo de tiazolidinona.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen enzimas del citocromo P450 para la oxidación y varios solventes orgánicos para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Chemical Oxidation in Soil Analysis

Overview

Sodium hypobromite is primarily utilized in the mechanical analysis of soils, particularly for the oxidation of organic matter. This application is crucial for accurately determining soil composition and characteristics.

Advantages Over Other Methods

- Efficiency : this compound allows for rapid oxidation of organic matter without the need for heat, which is often required when using hydrogen peroxide.

- Cost-Effectiveness : The reagents are cheaper and more stable, especially in tropical climates where other oxidants may degrade.

- Reduced Alteration of Soil Composition : Unlike thermal methods, this compound minimizes changes to clay minerals and reduces the dissolution of sesquioxides .

Case Study

A study published in the Journal of Agricultural Science demonstrated that using freshly prepared this compound solutions improved the mechanical analysis process by simplifying techniques and reducing reagent requirements .

Microbial Growth Inhibition

Overview

this compound is recognized for its antimicrobial properties, making it useful in various industrial applications as a biocide.

Applications

- Water Treatment : It can serve as an effective disinfectant in water treatment facilities to control microbial growth.

- Agricultural Use : this compound is employed as a growth inhibitor for specific microorganisms, helping to maintain crop health and yield.

Research Findings

A patent indicated that stabilized this compound concentrations around 0.05% are effective as a growth inhibitor against various microorganisms, including those resistant to traditional treatments .

Organic Synthesis

Overview

this compound plays a role in organic chemistry, particularly in the oxidation of alcohols and ketones.

Applications

- Oxidation Reactions : It is used to convert secondary alcohols into ketones and aldehydes into carboxylic acids through selective oxidation processes.

- Synthesis of Brominated Compounds : The compound facilitates the bromination of alkenes and alkynes under mild conditions.

Case Study

Research published in Chemical Research in Toxicology highlighted this compound's effectiveness in oxidizing cycloalkanones, demonstrating its utility in synthetic organic chemistry .

Environmental Applications

Overview

this compound's oxidative properties are also applied in environmental science, particularly in analyzing pollutants.

Applications

- Pollution Analysis : It is used to digest samples for colorimetric determination of phosphorous content, aiding in assessing water quality.

- Soil Remediation : The compound can assist in breaking down organic pollutants in contaminated soils.

Research Findings

A study noted that digestion with this compound solutions allowed for rapid extraction and analysis of phosphorus from environmental samples, showcasing its role in environmental monitoring .

Summary Table of Applications

| Application Area | Specific Use Case | Advantages |

|---|---|---|

| Soil Analysis | Oxidation of organic matter | Rapid, cost-effective, minimal soil alteration |

| Microbial Growth Control | Disinfectant in water treatment | Effective against resistant microorganisms |

| Organic Synthesis | Oxidation of alcohols and ketones | Selective oxidation under mild conditions |

| Environmental Monitoring | Phosphorus determination | Rapid analysis for water quality |

Mecanismo De Acción

SM-12502 ejerce sus efectos inhibiendo el receptor del factor activador de plaquetas. Esta inhibición previene la activación de las plaquetas y la posterior liberación de mediadores inflamatorios. El compuesto se dirige específicamente al receptor del factor activador de plaquetas, bloqueando su interacción con el factor activador de plaquetas y, por lo tanto, reduciendo la agregación plaquetaria y la inflamación .

Comparación Con Compuestos Similares

SM-12502 es único en su inhibición específica del receptor del factor activador de plaquetas. Los compuestos similares incluyen:

Rupatadina: Otro antagonista del factor activador de plaquetas utilizado para tratar alergias.

Ginkgolide B: Un antagonista natural del factor activador de plaquetas que se encuentra en Ginkgo biloba.

En comparación con estos compuestos, SM-12502 se ha estudiado específicamente por su papel en los trastornos de la coagulación y su vía de síntesis única, lo que lo convierte en un compuesto valioso para la investigación terapéutica específica .

Actividad Biológica

Sodium hypobromite (NaBrO) is a compound of significant interest due to its diverse biological activities, particularly in the fields of microbiology, environmental science, and medicine. This article explores its cytotoxic effects, antimicrobial properties, and applications in various fields based on recent research findings.

This compound is a pale yellowish solid that is highly soluble in water. It functions as an oxidizing agent and is often used in disinfection processes. Its reactivity stems from the presence of the hypobromite ion (BrO⁻), which can participate in various chemical reactions.

Cytotoxic Effects

Research has highlighted the cytotoxic effects of this compound on human cells, particularly in comparison to sodium hypochlorite. A study evaluated the impact of activated this compound on human fetal osteoblasts, revealing that it exhibits cytotoxicity that varies with concentration and exposure time. Specifically, a 4:1 molar ratio of activated this compound was found to be less cytotoxic compared to other ratios tested .

| Molar Ratio | Cytotoxicity Level |

|---|---|

| 4:1 | Low |

| 2:1 | Moderate |

| 1:1 | High |

Antimicrobial Properties

This compound has demonstrated effective antimicrobial activity against various pathogens. Its application in water treatment processes has been extensively studied. For instance, stabilized hypobromite has been shown to control membrane fouling and reduce the formation of harmful disinfection by-products (DBPs) like N-nitrosodimethylamine (NDMA) in seawater desalination systems .

Case Study: Water Treatment

A study conducted on the use of stabilized hypobromite indicated its potential for controlling biofouling during seawater desalination. The findings suggested that this compound could significantly reduce microbial growth on membranes, thereby enhancing the efficiency of water purification systems .

Environmental Applications

In environmental science, this compound has been utilized for the oxidation of organic matter in soil analysis. It offers advantages over traditional methods using hydrogen peroxide, such as faster reaction times and reduced thermal degradation of soil components .

Safety and Toxicity

Despite its beneficial uses, safety assessments are crucial due to the potential toxicity associated with this compound exposure. Studies have indicated that while it is effective as a disinfectant, excessive exposure can lead to cytotoxic effects on mammalian cells, necessitating careful handling and application protocols .

Propiedades

IUPAC Name |

sodium;hypobromite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrO.Na/c1-2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWJEUDFKNYSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaBrO, BrNaO | |

| Record name | sodium hypobromite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_hypobromite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930039 | |

| Record name | Sodium hypobromite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13824-96-9 | |

| Record name | Sodium hypobromite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013824969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hypobromite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hypobromite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM HYPOBROMITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU61C4V8RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.